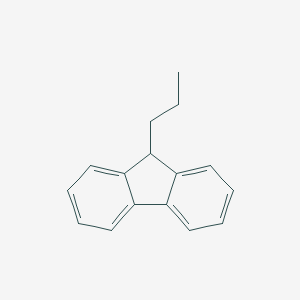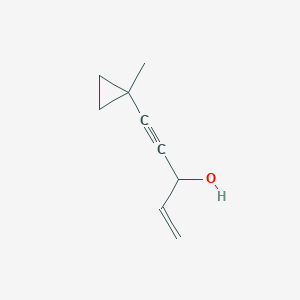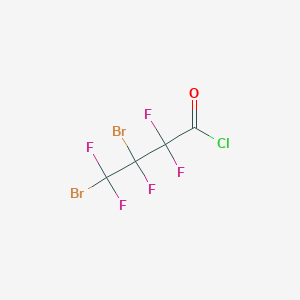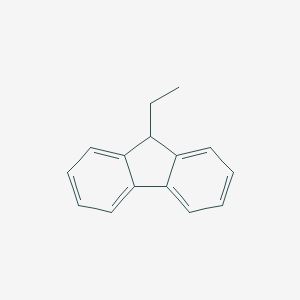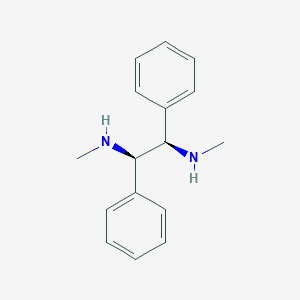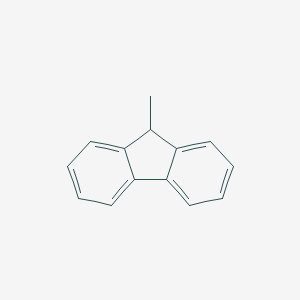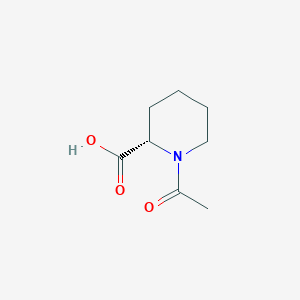
1-Acetyl-2-carboxypiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-2-carboxypiperidine (1-ACP) is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
The mechanism of action of 1-Acetyl-2-carboxypiperidine is not fully understood. However, it is believed to exert its effects by interacting with the central nervous system. It has been shown to inhibit the activity of the GABA receptor, which is responsible for the regulation of neuronal excitability. Additionally, 1-Acetyl-2-carboxypiperidine has been found to increase the levels of neurotransmitters such as dopamine and serotonin, which play a crucial role in the regulation of mood, behavior, and cognition.
生化学的および生理学的効果
1-Acetyl-2-carboxypiperidine has been shown to exhibit several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, 1-Acetyl-2-carboxypiperidine has been shown to decrease the levels of reactive oxygen species, which are known to cause cellular damage. Additionally, 1-Acetyl-2-carboxypiperidine has been found to increase the levels of antioxidants, which protect cells from oxidative stress.
実験室実験の利点と制限
The advantages of using 1-Acetyl-2-carboxypiperidine in lab experiments include its high yield synthesis method, its potential applications in medicinal chemistry and pharmacology, and its inhibitory effect on the central nervous system. However, the limitations include its unknown mechanism of action and the lack of studies on its long-term effects.
将来の方向性
1-Acetyl-2-carboxypiperidine has the potential to be used in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Future studies should focus on elucidating its mechanism of action and determining its long-term effects. Additionally, 1-Acetyl-2-carboxypiperidine can be modified to improve its pharmacokinetic properties and increase its specificity towards certain receptors. Furthermore, the potential of 1-Acetyl-2-carboxypiperidine as a therapeutic agent for other diseases such as cancer and diabetes should be explored.
合成法
1-Acetyl-2-carboxypiperidine can be synthesized using various methods, including the reaction of piperidine with acetyl chloride, followed by the oxidation of the resulting 1-acetylpiperidine using potassium permanganate. Another method involves the reaction of piperidine with acetic anhydride, followed by the oxidation of 1-acetylpiperidine using sodium hypochlorite. Both methods result in the formation of 1-Acetyl-2-carboxypiperidine with high yields.
科学的研究の応用
1-Acetyl-2-carboxypiperidine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit analgesic, anti-inflammatory, and antipyretic properties. Moreover, 1-Acetyl-2-carboxypiperidine has been shown to have an inhibitory effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
特性
CAS番号 |
111555-81-8 |
|---|---|
製品名 |
1-Acetyl-2-carboxypiperidine |
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC名 |
(2S)-1-acetylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-5-3-2-4-7(9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1 |
InChIキー |
JACZWLDAHFCGCC-ZETCQYMHSA-N |
異性体SMILES |
CC(=O)N1CCCC[C@H]1C(=O)O |
SMILES |
CC(=O)N1CCCCC1C(=O)O |
正規SMILES |
CC(=O)N1CCCCC1C(=O)O |
同義語 |
2-Piperidinecarboxylic acid, 1-acetyl-, (2S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



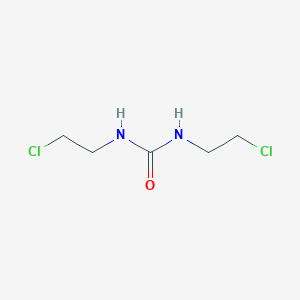
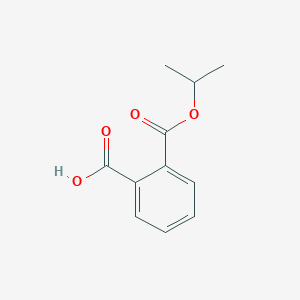


![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)
![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)


